Lasiokaurin

Catalog No.
S532529
CAS No.
28957-08-6
M.F
C22H30O7
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lasiokaurin

CAS Number

28957-08-6

Product Name

Lasiokaurin

IUPAC Name

(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3

InChI Key

DJQLJZNVICMJRV-VPKUEDJQSA-N

SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C

Solubility

Soluble in DMSO

Synonyms

lasiokaurin

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13COC([C@H]2O)([C@]45[C@H]3CC[C@H](C4O)C(=C)C5=O)O)(C)C

Description

The exact mass of the compound Lasiokaurin is 406.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250683. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Activity in Triple-Negative Breast Cancer (TNBC)

Regulation of PLK1 in Breast Cancer

Antimicrobial Activity

Lasiokaurin is a naturally occurring diterpenoid compound primarily isolated from the plant genus Isodon. Its chemical structure is characterized as 15-oxo-9-hydroxykaur-16-en-18-oic acid, with a molecular formula of C20H28O4 and a CAS number of 77658-39-0. This compound is part of a larger class of terpenoids, which are known for their diverse biological activities and complex chemical structures. Lasiokaurin has garnered attention due to its potential therapeutic applications, particularly in oncology.

The mechanism of action of lasiokaurin remains largely unknown. Some studies suggest potential anti-inflammatory and cytotoxic activities []. However, further research is required to elucidate the specific molecular targets and pathways involved.

Typical of terpenoids:

  • Oxidation Reactions: Lasiokaurin can be oxidized using agents such as chromic acid, leading to the formation of different functional groups. This reaction is useful for determining the compound's structural features .
  • Dehydrogenation: Under specific conditions (heating with sulfur or selenium), lasiokaurin can be dehydrogenated to yield aromatic derivatives, which may involve ring cleavage or cyclization .
  • Addition Reactions: The double bonds present in lasiokaurin can react with hydrogen halides or bromine, leading to the formation of addition products that exhibit distinct physicochemical properties .
  • Diels-Alder Reaction: If lasiokaurin contains conjugated double bonds, it can react with maleic anhydride to form crystalline addition products, aiding in the identification of its structure .

Lasiokaurin exhibits significant biological activities, particularly in cancer research:

  • Anticancer Properties: Studies have demonstrated that lasiokaurin inhibits cell proliferation in triple-negative breast cancer (TNBC) cells, induces apoptosis, and modulates cell cycle progression . It has been shown to significantly reduce cell viability and migration capabilities while promoting G2/M cell cycle arrest .
  • Mechanism of Action: The compound regulates Polo-like kinase 1 (PLK1), a key player in cell division, thereby disrupting cancer cell growth and survival pathways .

The synthesis of lasiokaurin can be achieved through various methods:

  • Extraction from Natural Sources: It is primarily extracted from the aerial parts of Isodon rubescens, where it occurs naturally .
  • Chemical Synthesis: Researchers have developed synthetic routes that involve modifying existing terpenoid frameworks to produce lasiokaurin and its derivatives. These methods often include oxidation, reduction, and other organic transformations to achieve the desired structure .

Lasiokaurin has potential applications in several fields:

  • Pharmaceutical Development: Due to its anticancer properties, lasiokaurin is being explored as a candidate for drug development targeting various cancers.
  • Natural Product Research: As a natural product, it contributes to the understanding of plant-derived compounds in medicinal chemistry.

Research on lasiokaurin's interactions with cellular targets has revealed insights into its mechanisms:

  • Cellular Pathways: Interaction studies indicate that lasiokaurin affects multiple signaling pathways involved in cancer progression, including those related to apoptosis and cell cycle regulation .
  • Synergistic Effects: Some studies suggest that combining lasiokaurin with other therapeutic agents may enhance its anticancer efficacy, warranting further investigation into combination therapies .

Lasiokaurin shares structural and functional similarities with other diterpenoids. Here are some comparable compounds:

Compound NameStructure CharacteristicsBiological Activity
Kaurenoic AcidDiterpene with anti-inflammatory propertiesAnti-inflammatory effects
Taxol (Paclitaxel)Diterpene with complex structureAnticancer agent used in chemotherapy
ForskolinDiterpene with unique cyclic structureActivates adenylate cyclase; used in cardiovascular therapy

Uniqueness of Lasiokaurin

What sets lasiokaurin apart from these compounds is its specific mechanism targeting PLK1 and its pronounced effects on TNBC cells. While other diterpenoids may also exhibit anticancer properties, the particular pathways influenced by lasiokaurin highlight its potential as a selective therapeutic agent.

Overview of Diterpenoid Biosynthesis

The biosynthesis of lasiokaurin and related ent-kaurane diterpenoids follows the general terpenoid biosynthetic framework, beginning with the methylerythritol phosphate pathway and culminating in complex oxidative modifications [5] [6]. This process involves multiple enzymatic steps that transform simple precursor molecules into structurally diverse and biologically active compounds through carefully orchestrated biochemical transformations [7] [8].

Detailed Biosynthetic Pathway Analysis

Role of Copalyl Diphosphate Synthases in Diterpenoid Formation

Copalyl diphosphate synthases represent crucial catalytic enzymes in the initial cyclization reactions that establish the basic carbon skeleton of diterpenoids [9] [10]. These type II diterpene synthases catalyze the protonation-initiated cyclization of geranylgeranyl diphosphate to form copalyl diphosphate intermediates [5] [11]. The ent-copalyl diphosphate synthase specifically produces ent-copalyl diphosphate, which serves as the obligate precursor for all ent-kaurane diterpenoids including lasiokaurin [12] [13].

The enzymatic mechanism involves the formation of a bicyclic labdane intermediate through acid-catalyzed cyclization, where the enzyme's active site provides the precise three-dimensional environment necessary for stereospecific product formation [9] [10]. Structural investigations have revealed that these enzymes contain conserved aspartate-rich motifs that facilitate the protonation of the terminal double bond in geranylgeranyl diphosphate, initiating the cyclization cascade [5] [10].

Research on rice syn-copalyl diphosphate synthase has provided detailed insights into the oligomeric structures and catalytic mechanisms of these enzymes [5]. The crystal structure analysis demonstrated that tetrameric arrangements are common, although monomeric forms retain catalytic activity [5]. These findings have enabled rational enzyme design approaches to modify product specificity and generate novel diterpenoid skeletons [5].

Enzymatic Modifications in Isodon Species

Isodon species possess specialized enzymatic machinery that enables the production of structurally diverse ent-kaurane diterpenoids through sequential modification reactions [7] [14]. The genus contains multiple diterpene synthases that catalyze distinct cyclization reactions from common precursors, generating the structural diversity observed in natural products like lasiokaurin [14] [15].

Functional characterization studies have identified specific copalyl diphosphate synthases and kaurene synthases in various Isodon species [7] [15]. For example, in Isodon eriocalyx, researchers identified IeCPS3 as an ent-copalyl diphosphate synthase that specifically produces ent-copalyl diphosphate, and IeKS1 as an ent-kaurene synthase that converts ent-copalyl diphosphate to ent-kaurene [7]. These enzymes showed tissue-specific expression patterns, with higher abundance in leaves where ent-kaurane diterpenoids accumulate [7].

The enzymatic modifications extend beyond the initial cyclization reactions to include complex oxidative transformations catalyzed by cytochrome P450 enzymes [16] [17]. Members of the CYP706V family have been identified as key oxidases responsible for the intricate hydroxylation and epoxidation patterns observed in lasiokaurin and related compounds [16]. These oxidative modifications occur primarily in the shoot apex tissues where active biosynthesis takes place [16] [17].

Systematic mining of diterpene synthases across multiple Isodon species has revealed the presence of enzymes capable of producing diverse skeletal types beyond the traditional ent-kaurene framework [14]. These include synthases producing ent-13-epi-sandaracopimaradiene, ent-neoabietadiene, and sandaracopimaradiene, expanding the known biosynthetic capacity of the genus [14].

Genetic Regulation of Kaurane Skeleton Elaboration

The genetic regulation of kaurane skeleton elaboration involves complex transcriptional networks that coordinate the expression of biosynthetic genes in response to developmental and environmental cues [18] [19]. Multiple transcription factor families, including Nuclear Factor Y, bZIP, and MYB proteins, have been identified as key regulators of diterpenoid biosynthesis [18] [20].

Transcriptional analysis of Isodon rubescens revealed that specific CYP706V oxidase genes are organized in tandem clusters and show coordinated expression patterns [16] [17]. The tandem duplication of these genes appears to be a characteristic feature of Isodon genomes that enables the production of structurally diverse ent-kaurane compounds [16]. Phylogenetic analysis suggests that these gene clusters evolved specifically within the Isodon lineage, explaining the unique distribution of kauranoid natural products in this genus [16] [17].

Co-expression network analysis has identified specific transcription factors that regulate multiple steps in the diterpenoid biosynthetic pathway [18]. The NTF-Y transcription factor shows co-expression with genes encoding GA2ox, MAS, and CPS enzymes, suggesting its role as a master regulator of diterpenoid metabolism [18]. Similarly, the PRE6 transcription factor co-expresses with multiple biosynthetic genes, indicating its involvement in pathway coordination [18].

Environmental factors also influence the genetic regulation of kaurane biosynthesis through stress-responsive transcriptional networks [19] [21]. Studies on Salvia species have demonstrated that transcription factors from the MYB, MYC, NAC, ERF, WRKY, and bHLH families can modulate the expression of key biosynthetic genes in response to various stress conditions [19]. These regulatory mechanisms enable plants to adjust their diterpenoid production in response to changing environmental conditions and biological challenges [19] [21].

The tissue-specific expression of biosynthetic genes represents another important aspect of genetic regulation [16] [17]. In Isodon rubescens, the shoot apex has been identified as the primary site of ent-kaurane diterpenoid biosynthesis, with specific expression of IrCYP706V2 and IrCYP706V7 oxidase genes in this tissue [16]. This spatial regulation ensures efficient allocation of resources and concentrates the production of bioactive compounds in tissues where they are most needed [16] [17].

[Table 1: Lasiokaurin Research Findings and Biological Activities]

Study FocusKey FindingsMechanism of ActionCitation Source
Structural IdentificationMolecular formula C22H30O7, MW 406.47 Da, ent-kaurane diterpenoid from Isodon speciesNatural diterpenoid isolated from Isodon lasiocarpus and related species [1] [2] [3]
Anti-cancer Activity (Breast)IC50 values 1.59-4.16 μM against various breast cancer cell lines; induces G2/M arrestPLK1 pathway regulation, downregulation of CDC25C and AKT phosphorylation [22]
Anti-cancer Activity (TNBC)Significant anti-TNBC activity via cell cycle arrest, apoptosis, and DNA damagePI3K/Akt/mTOR pathway inhibition, STAT3 pathway suppression [23] [24]
Anti-cancer Activity (NPC)Inhibits NPC cell proliferation, migration, invasion; suppresses MAPK, mTOR pathwaysMAPK, mTOR, STAT3, NF-κB pathway suppression [25] [26]
Antimicrobial PropertiesDerivatives show MIC values 1.0-2.0 μg/mL against Staphylococcus aureus, Bacillus subtilisEnhanced antimicrobial activity through structural modifications [27]
Chemical StructureEnt-kaurane skeleton with epoxy, hydroxyl, and acetate substituentsComplex polycyclic structure enabling multiple biological interactions [1] [2] [4]
Biological Activities OverviewMultiple pathways including PLK1/CDC25C regulation, mitochondrial apoptosisMulti-target effects on cell cycle, apoptosis, and cellular signaling [27] [29] [22] [23]

[Table 2: Biosynthetic Pathway Components in Diterpenoid Formation]

Biosynthetic StageKey EnzymesProducts/IntermediatesRegulatory ElementsCitation Source
Initial CyclizationGeranylgeranyl diphosphate synthase (GGPS)Geranylgeranyl diphosphate (GGPP)MEP pathway regulation [5] [10] [11]
Copalyl Diphosphate Formationent-Copalyl diphosphate synthase (ent-CPS)ent-Copalyl diphosphate (ent-CPP)Tissue-specific expression [9] [7] [12]
Kaurane Skeleton Formationent-Kaurene synthase (ent-KS)ent-KaureneTranscriptional control [7] [14] [15]
Oxidative ModificationsCytochrome P450 oxidases (CYP706V family)Oxidized kaurane derivativesGene clustering and duplication [16] [17]
Final Product FormationVarious modification enzymesLasiokaurin and related compoundsEnvironmental responses [29] [30] [7]

[Table 3: Genetic Regulation of Kaurane Diterpenoid Biosynthesis]

Regulatory LevelKey RegulatorsTarget GenesFunctional ImpactCitation Source
Transcriptional ControlNTF-Y, PRE6, TGAL5 transcription factorsDXS, FDPS, CPS, KS, CYP706V genesControls metabolic flux and product formation [18] [19] [20]
Pathway CoordinationGA2ox, GA3ox, GA20ox expression coordinationMultiple biosynthetic pathway genesBalances general vs specialized metabolism [8] [6] [18]
Tissue SpecificityShoot apex-specific CYP706V expressionIrCYP706V2, IrCYP706V7 in IsodonConcentrates production in active tissues [16] [17]
Gene ClusteringTandem-duplicated CYP706V gene clustersMultiple oxidase gene familiesEnables functional diversification [16] [31] [17]
Environmental ResponseStress-responsive transcriptional networksMEP and MVA pathway genesAdapts metabolism to environmental conditions [18] [19] [21]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

406.2

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lasiokaurin

Dates

Last modified: 08-15-2023
1: Chen ZY. [Antineoplastic action of lasiokaurin and rabdosin C]. Zhong Yao Tong Bao. 1985 Aug;10(8):38-40. Chinese. PubMed PMID: 2937573.
2: Zhao W, Wang WG, Li XN, Du X, Zhan R, Zou J, Li Y, Zhang HB, He F, Pu JX, Sun HD. Neoadenoloside A, a highly functionalized diterpene C-glycoside, from Isodon adenolomus. Chem Commun (Camb). 2012 Aug 11;48(62):7723-5. doi: 10.1039/c2cc33656a. Epub 2012 Jun 28. PubMed PMID: 22743545.
3: Ding L, Zhou Q, Wang L, Wang W, Zhang S, Liu B. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant. Nat Prod Res. 2011 Sep;25(15):1402-11. doi: 10.1080/14786410802267734. Epub 2011 Jul 8. PubMed PMID: 19606380.
4: Zhang HB, Pu JX, Wang YY, He F, Zhao Y, Li XN, Luo X, Xiao WL, Li Y, Sun HD. Four new ent-kauranoids from Isodon rubescens var. lushanensis and data reassignment of dayecrystal B. Chem Pharm Bull (Tokyo). 2010 Jan;58(1):56-60. PubMed PMID: 20045967.
5: Fujita E, Nagao Y, Node M, Kaneko K, Nakazawa S, Kuroda H. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity. Experientia. 1976 Feb 15;32(2):203-6. PubMed PMID: 1269612.
6: Du Y, Liu P, Zhu H, Shi X, Zhao C, Wang N, Zhang L. A sensitive analysis method for 7 diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry and its application to pharmacokinetic study of Isodon serra extract. J Chromatogr A. 2011 Oct 28;1218(43):7771-80. doi: 10.1016/j.chroma.2011.08.033. Epub 2011 Aug 17. PubMed PMID: 21930275.
7: Abbaskhan A, Choudhary MI, Tsuda Y, Parvez M, Atta-ur-Rahman, Shaheen F, Parween Z, Tareen RB, Zaidi MA. A new diepoxy-ent-kauranoid, rugosinin, from Isodon rugosus. Planta Med. 2003 Jan;69(1):94-6. Erratum in: Planta Med. 2003 Apr;69(4):384. PubMed PMID: 12567293.
8: Xu S, Pei L, Li D, Yao H, Cai H, Yao H, Wu X, Xu J. Synthesis and antimycobacterial evaluation of natural oridonin and its enmein-type derivatives. Fitoterapia. 2014 Dec;99:300-6. doi: 10.1016/j.fitote.2014.10.005. Epub 2014 Oct 12. PubMed PMID: 25316557.
9: Gao YH, Wan ZX, Lai XW, Zhu Y, Li GY, Wu SH. [Chemical constituents of Rabdosia nervosa (Hemsl) C.Y. Wu et H. W. Li]. Zhongguo Zhong Yao Za Zhi. 1994 May;19(5):295-6, 320. Chinese. PubMed PMID: 7945871.
10: Li DH, Hu P, Xu ST, Fang CY, Tang S, Wang XY, Sun XY, Li H, Xu Y, Gu XK, Xu JY. Lasiokaurin derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects. Arch Pharm Res. 2017 Jul;40(7):796-806. doi: 10.1007/s12272-016-0867-9. Epub 2017 Jan 21. PubMed PMID: 28110416.
11: Han QB, Li RT, Li ML, Mou YK, Tian QE, Li SW, Sun HD. Ent-kauranoids from Isodon rubescens var. taihangensis. J Asian Nat Prod Res. 2005 Feb;7(1):31-6. PubMed PMID: 15621599.
12: Bai SP, Wei QY, Jin XL, Wu QX, Yang L. Two novel ent-kauranoid diterpenoids from Isodon japonica leaves. Planta Med. 2005 Aug;71(8):764-9. PubMed PMID: 16142643.
13: Hong SS, Lee SA, Han XH, Hwang JS, Lee C, Lee D, Hong JT, Kim Y, Lee H, Hwang BY. ent-Kaurane diterpenoids from Isodon japonicus. J Nat Prod. 2008 Jun;71(6):1055-8. doi: 10.1021/np0705965. Epub 2008 May 21. PubMed PMID: 18491868.
14: Dai LP, Zhang LX, Liu YL, Wu H, Liu RX, Zhao M, Tian SS, Jiang X, Chen SQ. Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS. Nat Prod Res. 2018 Jan 10:1-7. doi: 10.1080/14786419.2017.1419225. [Epub ahead of print] PubMed PMID: 29320879.

Explore Compound Types